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Compound of Interest

Compound Name: 2,4-Dimethoxypyridine

Cat. No.: B102433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethoxypyridine, a versatile

heterocyclic compound with significant applications in organic synthesis and medicinal

chemistry. This document details its chemical properties, provides experimental protocols for its

synthesis and key reactions, and explores its potential biological significance, offering a

valuable resource for professionals in research and drug development.

Core Properties and Specifications
2,4-Dimethoxypyridine is a substituted pyridine derivative characterized by the presence of

two methoxy groups at the 2 and 4 positions of the pyridine ring. These substitutions

significantly influence the electronic properties and reactivity of the molecule, making it a

valuable intermediate in the synthesis of more complex chemical entities.
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Property Value Reference

CAS Number 18677-43-5 [1]

Molecular Formula C₇H₉NO₂ [1]

Molecular Weight 139.15 g/mol [1]

Appearance Colorless liquid

Purity ≥ 98% (TLC)

Storage Conditions Store at 0-8°C

Synthesis of 2,4-Dimethoxypyridine
The synthesis of 2,4-dimethoxypyridine can be achieved through the nucleophilic substitution

of a dihalopyridine precursor. A common and effective method involves the reaction of 2,4-

dichloropyridine with sodium methoxide. This reaction proceeds via a nucleophilic aromatic

substitution mechanism.

Experimental Protocol: Synthesis from 2,4-
Dichloropyridine
This protocol is adapted from analogous syntheses of alkoxypyrimidines and provides a

reliable method for the preparation of 2,4-dimethoxypyridine.

Materials:

2,4-Dichloropyridine

Sodium methoxide

Anhydrous methanol

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer

Rotary evaporator

Procedure:

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g.,

nitrogen or argon).

To this solution, add 2,4-dichloropyridine (1.0 equivalent) at room temperature.

Heat the reaction mixture to reflux and maintain for 4-6 hours.

Monitor the progress of the reaction using thin-layer chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

Remove the methanol under reduced pressure using a rotary evaporator.

Partition the resulting residue between diethyl ether and water.

Separate the organic layer and wash it sequentially with a saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude 2,4-dimethoxypyridine by vacuum distillation or column chromatography

on silica gel.
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2,4-Dichloropyridine
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Synthesis of 2,4-Dimethoxypyridine.

Key Reactions: Suzuki-Miyaura Cross-Coupling
2,4-Dimethoxypyridine can serve as a nucleophilic coupling partner in palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of

carbon-carbon bonds and the synthesis of more complex biaryl and heteroaryl structures,

which are of significant interest in drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-
Dimethoxypyridine with an Aryl Halide
The following is a general protocol for the Suzuki-Miyaura coupling of a 2-pyridyl boronic acid

derivative, which can be adapted for reactions involving 2,4-dimethoxypyridine derivatives. A

necessary first step, the conversion of 2,4-dimethoxypyridine to its corresponding boronic

acid or ester, is a standard procedure in organic synthesis.

Materials:

2-(or 4-)-Bromo- or Iodo-2,4-dimethoxypyridine

Aryl boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent (e.g., Dioxane, Toluene, DMF, with water)
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Schlenk flask or sealed tube

Magnetic stirrer

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry Schlenk flask or sealed tube under an inert atmosphere, add the bromo- or iodo-2,4-
dimethoxypyridine (1.0 equivalent), the aryl boronic acid (1.2-1.5 equivalents), the

palladium catalyst (1-5 mol%), and a suitable ligand if required.

Add the base (2.0-3.0 equivalents) and the solvent system.

Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C) for the

required time (monitor by TLC or LC-MS).

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl

product.
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Reactants

Reaction Conditions

2,4-Dimethoxypyridyl-
Boronic Acid/Ester

Aryl-2,4-Dimethoxypyridine

Aryl Halide (Ar-X)

Pd Catalyst

Base

Solvent
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Suzuki-Miyaura Cross-Coupling Reaction.

Potential Biological Significance and Applications in
Drug Development
While specific studies detailing the biological activity and signaling pathway involvement of 2,4-
dimethoxypyridine are not extensively documented, the broader class of dimethoxypyridine

and substituted pyridine derivatives has shown significant potential in medicinal chemistry.

Derivatives of dimethoxypyridine have been investigated for a range of biological activities,

including:
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Antitumor Agents: Various polymethoxylated pyridine ring systems have been synthesized

and evaluated for their in-vitro antitumor activity.[1] In some studies, monomethoxylated

derivatives have demonstrated better antitumor activity compared to their dimethoxylated

counterparts.[1]

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.

Sulfonamide methoxypyridine derivatives have been explored as novel PI3K/mTOR dual

inhibitors.[2]

Anti-inflammatory and Analgesic Properties: 2,4-Dimethoxypyridine serves as a building

block in the synthesis of pharmaceuticals, including those with anti-inflammatory and

analgesic effects.

The presence of the two methoxy groups on the pyridine ring can influence the molecule's

ability to interact with biological targets through hydrogen bonding and by modulating its

lipophilicity, which is a critical parameter for drug absorption and distribution.

Researchers and drug development professionals can utilize 2,4-dimethoxypyridine as a

versatile starting material to synthesize libraries of novel compounds for screening against

various therapeutic targets. Its utility as a synthetic intermediate makes it a valuable component

in the drug discovery pipeline.

Conclusion
2,4-Dimethoxypyridine is a valuable and versatile chemical building block with established

utility in organic synthesis and significant potential in the development of new pharmaceutical

agents. The synthetic and reaction protocols provided in this guide offer a practical resource for

researchers. While direct biological data on 2,4-dimethoxypyridine is limited, the known

activities of related compounds suggest that it is a promising scaffold for the discovery of novel

therapeutics. Further investigation into its biological properties is warranted to fully elucidate its

potential in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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